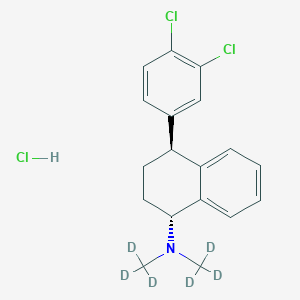
rac-trans-N-Methyl Sertraline-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-N-Methyl Sertraline-d6 Hydrochloride: is a deuterium-labeled derivative of rac-trans-N-Methyl Sertraline hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule can significantly alter its pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-N-Methyl Sertraline-d6 Hydrochloride involves the deuteration of rac-trans-N-Methyl Sertraline hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the deuterated compound. The production process must also comply with regulatory standards for the handling and use of deuterated compounds .
Chemical Reactions Analysis
Types of Reactions: rac-trans-N-Methyl Sertraline-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
rac-trans-N-Methyl Sertraline-d6 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug levels in biological samples.
Therapeutic Drug Monitoring: Assists in monitoring drug levels in patients to ensure therapeutic efficacy and safety.
Mechanism of Action
The mechanism of action of rac-trans-N-Methyl Sertraline-d6 Hydrochloride is similar to that of its non-deuterated counterpart. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The deuterium substitution can affect the compound’s pharmacokinetic properties, potentially altering its duration of action and metabolic stability .
Comparison with Similar Compounds
rac-trans-N-Methyl Sertraline Hydrochloride: The non-deuterated version of the compound.
Deuterated Analogues: Other deuterated analogues of sertraline and related compounds.
Uniqueness: rac-trans-N-Methyl Sertraline-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can slow down metabolic degradation, leading to prolonged action and improved stability compared to non-deuterated compounds .
Properties
Molecular Formula |
C18H20Cl3N |
|---|---|
Molecular Weight |
362.7 g/mol |
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-N,N-bis(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19Cl2N.ClH/c1-21(2)18-10-8-13(14-5-3-4-6-15(14)18)12-7-9-16(19)17(20)11-12;/h3-7,9,11,13,18H,8,10H2,1-2H3;1H/t13-,18+;/m0./s1/i1D3,2D3; |
InChI Key |
NMOWLQJGQMLAKI-VHPXTUDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)
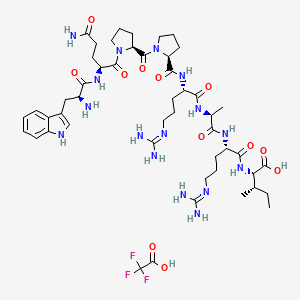

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
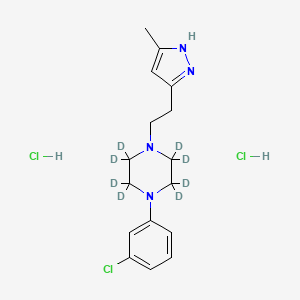
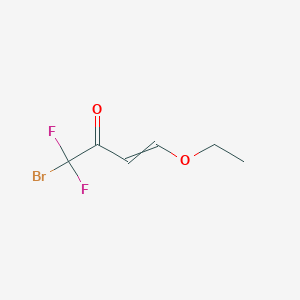
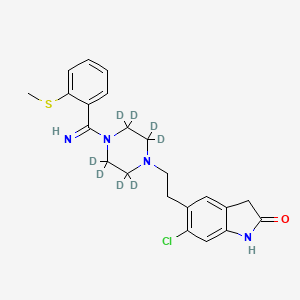
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)
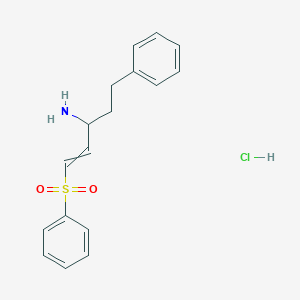

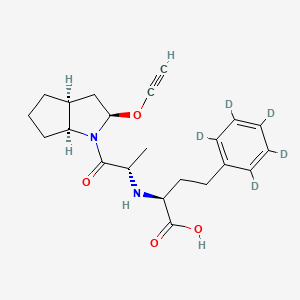

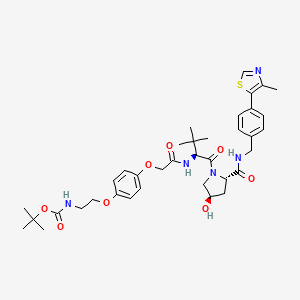
![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
